DTAC-d3
Description
Chemical Classification and Nomenclature
Dodecyltrimethylammonium-d3 Chloride belongs to the chemical class of quaternary ammonium compounds, specifically categorized as a stable isotope-labeled analytical standard. The compound represents a deuterated derivative of dodecyltrimethylammonium chloride, which is also known by several alternative names including lauryltrimethylammonium chloride and N,N,N-trimethyl-1-dodecanaminium chloride.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being N,N,N-trimethyl-1-dodecanaminium-d3 chloride. The molecular structure consists of a positively charged nitrogen atom bonded to one twelve-carbon alkyl chain (dodecyl group) and three methyl groups, where three hydrogen atoms have been replaced with deuterium isotopes. The chloride anion serves as the counterion to balance the positive charge of the quaternary ammonium cation.
Quaternary ammonium cations are characterized by their permanently charged nitrogen center, distinguishing them from primary, secondary, or tertiary ammonium compounds whose charge state depends on solution pH. The quaternary nature ensures consistent ionic behavior across varying chemical environments, making these compounds particularly valuable for analytical applications where reproducible chemical behavior is essential.
The compound's molecular formula C₁₅H₃₁D₃ClN reflects the specific deuterium substitution pattern, where three deuterium atoms replace hydrogen atoms in the trimethyl groups attached to the nitrogen center. This selective labeling preserves the fundamental chemical properties while introducing detectable mass differences for analytical purposes.
Historical Development in Quaternary Ammonium Chemistry
The historical development of quaternary ammonium compounds traces back to the early 20th century, beginning with pioneering work by Walter A. Jacobs in 1916, who first attempted to modify hexamethylenetetramine molecules to create compounds with bactericidal properties. This initial research established the foundation for what would become one of the most important classes of cationic surfactants and antimicrobial agents.
A significant breakthrough occurred in 1935 when G. Domagk demonstrated that the antimicrobial properties of quaternary ammonium compounds extended beyond the original hexamethylenetetramine structure. This discovery opened the door for commercial applications and sparked intensive research into the synthesis and application of diverse quaternary ammonium structures. The findings by Domagk represented a threshold-breaking advancement that paved the way for widespread adoption of these compounds in various industries.
The chemical reaction underlying quaternary ammonium compound synthesis was first systematically studied by Nikolai Aleksandrovich Menshutkin, a Russian chemist who discovered the process of converting tertiary amines to quaternary ammonium salts through reaction with alkyl halides. This reaction, now known as the Menshutkin reaction, became the standard method for producing quaternary ammonium compounds and remains fundamental to their synthesis today.
The evolution of quaternary ammonium compounds continued through several generations of development. First-generation compounds, such as alkyl dimethyl benzyl ammonium chlorides, demonstrated basic biocidal activity but had limited effectiveness. Second-generation compounds incorporated aromatic ring modifications with methyl or ethyl groups, while third-generation dual quaternary ammonium compounds combined different structures to enhance activity. Fourth-generation compounds, including dialkyl dimethyl ammonium chlorides, achieved superior performance characteristics with increased tolerance to organic loads and water hardness.
The production scale of quaternary ammonium compounds expanded dramatically over the decades, reflecting their growing importance across multiple applications. In the United States, total production increased from approximately 3 million pounds in 1945 to 7,787 million pounds by 1993, demonstrating the exponential growth in demand for these versatile chemicals.
Significance of Deuterium Labeling in Chemical Research
Deuterium labeling represents a fundamental technique in modern chemical research, providing researchers with powerful tools for investigating reaction mechanisms, studying metabolic pathways, and developing analytical methods. The incorporation of deuterium atoms into organic molecules creates isotopic variants that maintain nearly identical chemical properties while introducing detectable mass differences that can be exploited for analytical purposes.
The significance of deuterium labeling in chemical research stems from several key advantages. Deuterium-labeled compounds enable researchers to prove reaction mechanisms by selectively replacing hydrogen atoms with deuterium and following the reaction pathways through spectroscopic and mass spectrometric analysis. This approach allows scientists to unravel important details of chemical transformations and understand the fundamental steps involved in complex reactions.
In pharmacokinetic studies, deuterium-labeled compounds serve as essential tools for investigating the behavior of chemical compounds in biological systems. These labeled molecules enable researchers to trace the metabolism, absorption, distribution, and elimination of compounds with exceptional accuracy. The deuterium label acts as an internal marker that can be distinguished from the unlabeled compound, providing precise information about drug fate and behavior in living organisms.
Mass spectrometry applications represent another critical area where deuterium-labeled compounds demonstrate exceptional value. These compounds serve as internal standards, significantly improving the accuracy and reliability of analytical measurements. By using deuterium-labeled compounds as internal standards, researchers can compensate for matrix effects, ion suppression, and other analytical interferences that might otherwise compromise measurement precision.
Nuclear magnetic resonance spectroscopy applications benefit substantially from deuterium labeling, as these compounds provide valuable information about molecular structures and dynamics. The deuterium nucleus exhibits different magnetic properties compared to hydrogen, enabling researchers to obtain detailed structural information and study molecular interactions with enhanced clarity.
The kinetic isotope effect associated with deuterium substitution provides additional research opportunities. When deuterium replaces hydrogen in chemical bonds, the resulting compounds often exhibit altered reaction rates due to the mass difference between the isotopes. This phenomenon can be exploited in mechanistic studies to understand bond-breaking and bond-forming processes in chemical reactions.
Overview of Applications in Scientific Investigations
Dodecyltrimethylammonium-d3 Chloride finds extensive applications across multiple scientific disciplines, serving as a specialized research tool that combines the surfactant properties of quaternary ammonium compounds with the analytical advantages of deuterium labeling. The compound's unique characteristics make it particularly valuable for investigations requiring precise analytical measurements and mechanistic understanding.
In analytical chemistry applications, the compound serves as an internal standard for mass spectrometry analysis of its unlabeled counterpart and related quaternary ammonium compounds. The three-mass-unit difference between the deuterated and non-deuterated forms enables accurate quantification while compensating for matrix effects and instrumental variations that might otherwise compromise analytical precision. This application is particularly important in environmental monitoring, where quaternary ammonium compounds must be quantified in complex matrices.
Mass spectrometry investigations benefit significantly from the compound's isotopic labeling pattern. The deuterium atoms in the trimethyl groups create characteristic fragmentation patterns that can be distinguished from the unlabeled compound, enabling researchers to study fragmentation mechanisms and develop optimized analytical methods. The compound's behavior under different ionization conditions provides valuable insights into the fundamental properties of quaternary ammonium compounds in gas-phase environments.
Nuclear magnetic resonance spectroscopy applications utilize the deuterium labeling to investigate molecular structures and dynamics in solution. The deuterium atoms in specific positions allow researchers to study molecular conformations, intermolecular interactions, and solution behavior with enhanced precision. These studies contribute to understanding the fundamental properties that govern surfactant behavior and self-assembly processes.
Mechanistic studies in organic chemistry employ the compound to investigate reaction pathways involving quaternary ammonium compounds. The deuterium labels serve as tracers that can be followed through chemical transformations, providing insights into bond-breaking and bond-forming processes. This approach is particularly valuable for understanding catalytic processes and developing new synthetic methodologies.
Environmental chemistry research utilizes the compound to study the fate and transport of quaternary ammonium compounds in natural systems. The deuterium label enables researchers to distinguish between background contamination and experimentally introduced compounds, providing accurate information about environmental persistence, biodegradation, and bioaccumulation. These studies are essential for understanding the environmental impact of quaternary ammonium compounds and developing appropriate risk assessment strategies.
| Application Area | Primary Use | Key Advantages |
|---|---|---|
| Analytical Chemistry | Internal standard for mass spectrometry | Compensates for matrix effects, improves precision |
| Mechanistic Studies | Reaction pathway investigation | Enables bond-breaking/forming analysis |
| Environmental Research | Fate and transport studies | Distinguishes experimental from background compounds |
| Nuclear Magnetic Resonance | Structural characterization | Provides enhanced spectroscopic resolution |
| Pharmacokinetic Studies | Metabolic pathway analysis | Enables accurate compound tracking in biological systems |
The compound's applications in pharmaceutical research extend to drug metabolism and pharmacokinetics studies, where the deuterium label enables researchers to track the behavior of quaternary ammonium-based drug candidates in biological systems. These investigations provide crucial information about absorption, distribution, metabolism, and elimination pathways that are essential for drug development and safety assessment.
Surface chemistry investigations employ the compound to study adsorption processes, micelle formation, and interfacial phenomena. The deuterium labeling allows researchers to distinguish between different molecular environments and study the molecular-level behavior of surfactants at interfaces. These studies contribute to understanding fundamental surfactant properties and developing new applications in materials science and nanotechnology.
Properties
IUPAC Name |
dodecyl-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLVDQZPFLQMZ-MUTAZJQDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyltrimethylammonium-d3 Chloride can be synthesized by reacting dodecylamine with trimethylamine in the presence of deuterium oxide (D2O) to introduce deuterium atoms. The reaction typically involves heating the mixture under reflux conditions to ensure complete deuteration. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of dodecyltrimethylammonium chloride involves the reaction of dodecylamine with methyl chloride in the presence of a catalyst such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The deuterated version follows a similar process but uses deuterated reagents .
Chemical Reactions Analysis
Types of Reactions
Dodecyltrimethylammonium-d3 Chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in micellization and aggregation reactions in aqueous solutions .
Common Reagents and Conditions
Common reagents used in reactions with dodecyltrimethylammonium-d3 chloride include sodium salicylate and other anionic surfactants. These reactions are typically carried out in aqueous solutions at controlled temperatures to study micellization and aggregation behavior .
Major Products Formed
The major products formed from reactions involving dodecyltrimethylammonium-d3 chloride are typically micelles or other aggregated structures.
Scientific Research Applications
Chemical Applications
Surfactant Properties
Dodecyltrimethylammonium-d3 chloride is primarily utilized as a surfactant in numerous chemical reactions. Its amphiphilic nature allows it to reduce surface tension, facilitating processes such as:
- Transfer Hydrogenation : Enhances the solubility of reactants and improves reaction rates.
- Ring-Opening Metathesis Polymerization : Serves as a catalyst or stabilizer in polymer synthesis.
Table 1: Chemical Reactions Involving Dodecyltrimethylammonium-d3 Chloride
| Reaction Type | Role of Dodecyltrimethylammonium-d3 Chloride |
|---|---|
| Transfer Hydrogenation | Solubilizing agent |
| Ring-Opening Metathesis Polymerization | Catalyst and stabilizer |
Biological Applications
Protein Studies
In biological research, dodecyltrimethylammonium-d3 chloride is employed to investigate protein interactions and denaturation processes. Its ability to form micelles enhances the solubility of hydrophobic proteins, making it easier to study their structure and function.
Drug Delivery Systems
The compound is also being explored for its potential in drug delivery applications. It can form micelles that encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly useful in developing formulations for poorly soluble drugs.
Medical Applications
Antimicrobial Activity
Dodecyltrimethylammonium-d3 chloride exhibits antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This characteristic is beneficial in clinical settings for sterilizing surfaces and instruments.
Case Study: Antiseptic Efficacy
A study demonstrated that formulations containing dodecyltrimethylammonium-d3 chloride effectively reduced microbial load on surfaces in healthcare environments, highlighting its potential for infection control .
Industrial Applications
Formulation of Bactericidal Products
In industry, dodecyltrimethylammonium-d3 chloride is used in the formulation of various products, including:
- Bactericidal lotions
- Paint strippers
- Foaming stabilizers
These applications leverage its surfactant properties to enhance product performance.
Mechanism of Action
The mechanism of action of dodecyltrimethylammonium-d3 chloride involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with various molecular targets, including proteins and other biomolecules, through electrostatic and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Quaternary Ammonium Salts
Dodecyltrimethylammonium Chloride (Non-Deuterated)
- Molecular Formula : C₁₅H₃₄ClN
- Average Mass : 263.90 g/mol
- Key Differences: The non-deuterated analog lacks isotopic labeling, making it less suitable for advanced spectroscopic applications. Both compounds share identical surfactant properties due to their identical cationic head and dodecyl tail. However, the deuterated variant has marginally higher hydrophobicity due to isotopic mass effects .
- Applications : Widely used as a cationic surfactant in cosmetics, emulsifiers, and antimicrobial agents .
Table 1: Structural and Physical Comparison
Dodecyldimethylammonium Chloride
Didecyldimethylammonium Chloride (DDAC)
- Molecular Formula : C₂₂H₄₈ClN
- Average Mass : 386.08 g/mol
- Key Differences: Contains two decyl (C₁₀) chains instead of one dodecyl (C₁₂) chain, increasing hydrophobicity and antimicrobial potency. Exhibits broader biocidal activity against bacteria, fungi, and viruses compared to monoalkyl variants .
- Applications : Registered as a fungicide and preservative in wood treatments and agricultural formulations .
Table 2: Chain Length and Antimicrobial Efficacy
Research Findings and Isotopic Effects
Deuteration in Dodecyltrimethylammonium-d3 Chloride has minimal impact on bulk physicochemical properties (e.g., solubility, CMC) but significantly enhances its utility in research:
- NMR Studies : Deuterated methyl groups produce distinct ¹H-NMR signals, enabling precise tracking of molecular interactions in lipid bilayers .
Biological Activity
Dodecyltrimethylammonium-d3 chloride (DTAC-d3) is a quaternary ammonium compound (QAC) widely recognized for its surfactant properties and biological activity. As a derivative of dodecyltrimethylammonium chloride, this compound exhibits significant antimicrobial effects, making it valuable in various applications, including pharmaceuticals and disinfectants. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and implications for resistance.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₃₁NCl
- Molecular Weight : 228.84 g/mol
- CAS Number : 112-00-5
This compound exerts its biological effects primarily through the disruption of microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of the microbial membrane, leading to:
- Membrane Disruption : This results in increased permeability and eventual leakage of cellular contents.
- Cell Lysis : At sufficient concentrations, this compound can cause complete cell lysis, effectively killing the microorganism.
Antimicrobial Activity
Research indicates that this compound demonstrates broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The effectiveness of this compound varies with concentration and the growth phase of the microorganisms.
Table 1: Antimicrobial Efficacy of Dodecyltrimethylammonium-d3 Chloride
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 mg/L | |
| Staphylococcus aureus | 1.0 mg/L | |
| Candida albicans | 2.0 mg/L |
Study 1: Resistance Mechanisms in Salmonella enterica
A study examined the impact of this compound on Salmonella enterica strains with reduced susceptibility to this compound. The research revealed that:
- Gene Expression Changes : Key genes involved in adhesion (fimA), invasion (csgG), and pathogenicity (spvR) were downregulated in resistant strains compared to susceptible ones.
- Reduced Pathogenicity : Resistant strains exhibited diminished ability to invade epithelial cells, suggesting that while resistance to this compound was acquired, it came at the cost of virulence .
Study 2: Efficacy Against Biofilms
Another investigation focused on the effectiveness of this compound against biofilms formed by Pseudomonas aeruginosa. Results showed that:
- Biofilm Disruption : this compound significantly reduced biofilm biomass at concentrations as low as 1 mg/L.
- Application in Healthcare : These findings support its use as a disinfectant in clinical settings where biofilm formation poses a risk .
Implications for Use
The antimicrobial properties of this compound make it an effective agent for disinfecting surfaces in healthcare environments. However, its potential to induce resistance necessitates careful consideration regarding its application frequency and concentration.
Safety and Toxicology
While this compound is effective against pathogens, safety assessments indicate potential irritancy to skin and mucous membranes. Studies suggest minimal systemic toxicity at recommended usage levels; however, higher concentrations may lead to adverse effects .
Table 2: Toxicological Profile of Dodecyltrimethylammonium Compounds
Q & A
Q. Q1. What are the standard methods for synthesizing and characterizing Dodecyltrimethylammonium-d3 Chloride?
Methodological Answer: Dodecyltrimethylammonium-d3 Chloride is synthesized via quaternization of dodecyldimethylamine with deuterated methyl chloride (CD3Cl), followed by ion exchange to replace the bromide counterion with chloride if required . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and deuterium NMR) to confirm isotopic labeling and purity. Mass spectrometry (MS) and elemental analysis validate molecular weight and stoichiometry. Critical micelle concentration (CMC) determination via conductometry or surface tension measurements provides insights into its surfactant behavior .
Q. Q2. How does ionic strength (e.g., NaCl) affect the micellization of Dodecyltrimethylammonium-d3 Chloride in aqueous solutions?
Methodological Answer: Ionic strength modulates micelle formation by screening electrostatic repulsions between surfactant headgroups. For Dodecyltrimethylammonium-d3 Chloride, increasing NaCl concentration reduces CMC due to charge neutralization, as shown in conductometric studies . Experimental design should include varying NaCl concentrations (e.g., 0–200 mM) and using the Corrin-Harkins equation to quantify CMC shifts. Comparative studies with non-deuterated analogs (e.g., Dodecyltrimethylammonium Chloride) reveal isotopic effects on micelle stability .
Q. Q3. What analytical techniques are suitable for quantifying Dodecyltrimethylammonium-d3 Chloride in complex matrices (e.g., biological samples)?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards ensures specificity and minimizes matrix effects. For environmental samples, solid-phase extraction (SPE) coupled with ion-pair chromatography improves recovery rates. Fluorescence spectroscopy using pyrene as a probe can monitor micelle dynamics in situ .
Advanced Research Questions
Q. Q4. How does isotopic deuteration influence the thermodynamic parameters of micelle formation compared to non-deuterated analogs?
Methodological Answer: Deuteration alters hydrophobic interactions and molecular packing due to isotopic mass effects. Isothermal titration calorimetry (ITC) reveals differences in enthalpy (ΔH) and entropy (ΔS) of micellization between deuterated and non-deuterated surfactants. For Dodecyltrimethylammonium-d3 Chloride, lower CMC values and higher Gibbs free energy (ΔG) indicate enhanced micelle stability compared to non-deuterated forms, as observed in temperature-dependent conductivity studies .
Q. Q5. What experimental strategies resolve contradictions in mixed micelle data involving Dodecyltrimethylammonium-d3 Chloride and other surfactants?
Methodological Answer: Contradictions in mixed micelle composition (e.g., deviations from ideal mixing) arise from differences in headgroup interactions or chain flexibility. Use cross-differentiation relations (CDR) and Rubingh’s regular solution theory to model non-ideal behavior. Small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) provide structural insights (e.g., micelle size, aggregation number) to validate theoretical predictions .
Q. Q6. How can deuterium NMR elucidate the molecular dynamics of Dodecyltrimethylammonium-d3 Chloride in lipid bilayers?
Methodological Answer: Deuterium NMR quadrupolar splitting measurements quantify the orientation and mobility of deuterated alkyl chains in model lipid membranes. Experiments require preparing aligned bilayers (e.g., using DMPC lipids) and analyzing spectral splitting patterns to determine order parameters (S₃₃). Compare results with molecular dynamics (MD) simulations to validate chain packing and phase behavior .
Q. Q7. What are the implications of Dodecyltrimethylammonium-d3 Chloride’s phase behavior for drug delivery systems?
Methodological Answer: Phase transitions (e.g., micellar to lamellar) affect drug encapsulation efficiency. Use polarized light microscopy and differential scanning calorimetry (DSC) to map phase diagrams under varying temperatures and concentrations. For pH-sensitive delivery, incorporate carboxylated polymers and monitor release kinetics via dialysis .
Data Contradiction Analysis
Q. Q8. Why do studies report conflicting CMC values for Dodecyltrimethylammonium-d3 Chloride?
Methodological Answer: Discrepancies arise from differences in experimental conditions (e.g., temperature, purity, ionic strength). Standardize protocols using high-purity reagents (>98%, validated by elemental analysis) and control buffer composition. Cross-validate CMC values via multiple techniques (e.g., conductometry, fluorescence, ITC) and reference non-deuterated analogs for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
